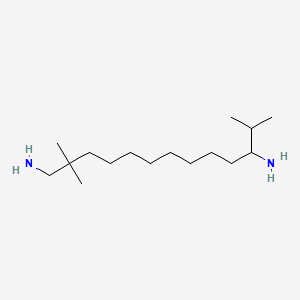
2,2,12-Trimethyltridecane-1,11-diamine
Cat. No. B8711115
Key on ui cas rn:
74926-27-5
M. Wt: 256.47 g/mol
InChI Key: NLXRGHSNLCETNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04355177
Procedure details


When the above example is repeated using, in place of 2,2-dimethyl-11-isopropyl-11-amino-undeca-4,8-dienal oxime, 34.1 g (0.1 mol) of 2,2-dimethyl-11-isopropyl-11-amino-undeca-4,8-dienal phenylhydrazine (prepared according to Example 24), 42 g (0.084 mol) of di-(2,2-dimethyl-11-isopropyl-11-amino-undeca-4,8-dienal) hydrazone (prepared according to Example 25), 26.5 g (0.086 mol) of 2,2-dimethyl-11-isopropyl-11-amino-undeca-4,8-dienal semicarbazone (prepared according to Example 26) or . . . 2,2-dimethyl-11-isopropyl-11-amino-undecanal-benzylamine (prepared according to Example 27), 1-isopropyl-10,10-dimethyl-1,11-diamino-undecane is obtained in a yield of 76% of theory, 60.6% of theory, 62.6% of theory and 72% of theory respectively.
Name
2,2-dimethyl-11-isopropyl-11-amino-undeca-4,8-dienal oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
2,2-dimethyl-11-isopropyl-11-amino-undeca-4,8-dienal phenylhydrazine
Quantity
34.1 g
Type
reactant
Reaction Step Two

[Compound]
Name
di-(2,2-dimethyl-11-isopropyl-11-amino-undeca-4,8-dienal) hydrazone
Quantity
42 g
Type
reactant
Reaction Step Three

Name
2,2-dimethyl-11-isopropyl-11-amino-undeca-4,8-dienal semicarbazone
Quantity
26.5 g
Type
reactant
Reaction Step Four


Identifiers


|
REACTION_CXSMILES
|
CC(C)(CC=[CH:8][CH2:9][CH2:10][CH:11]=[CH:12][CH2:13][CH:14](C(C)C)[NH2:15])C=NO.C1(NN)C=CC=CC=1.[CH3:28][C:29]([CH3:45])([CH2:32][CH:33]=[CH:34][CH2:35][CH2:36][CH:37]=[CH:38][CH2:39][CH:40]([CH:42]([CH3:44])[CH3:43])[NH2:41])[CH:30]=[O:31].[CH3:46][C:47]([CH3:67])([CH2:54][CH:55]=[CH:56][CH2:57][CH2:58][CH:59]=[CH:60][CH2:61][CH:62]([CH:64]([CH3:66])[CH3:65])[NH2:63])[CH:48]=[N:49]NC(N)=O>>[CH3:28][C:29]([CH3:45])([CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH:40]([CH:42]([CH3:43])[CH3:44])[NH2:41])[CH:30]=[O:31].[CH2:14]([NH2:15])[C:13]1[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1.[CH:64]([CH:62]([NH2:63])[CH2:61][CH2:60][CH2:59][CH2:58][CH2:57][CH2:56][CH2:55][CH2:54][C:47]([CH3:46])([CH3:67])[CH2:48][NH2:49])([CH3:66])[CH3:65] |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
2,2-dimethyl-11-isopropyl-11-amino-undeca-4,8-dienal oxime
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C=NO)(CC=CCCC=CCC(N)C(C)C)C
|
Step Two
|
Name
|
2,2-dimethyl-11-isopropyl-11-amino-undeca-4,8-dienal phenylhydrazine
|
|
Quantity
|
34.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)NN.CC(C=O)(CC=CCCC=CCC(N)C(C)C)C
|
Step Three
[Compound]
|
Name
|
di-(2,2-dimethyl-11-isopropyl-11-amino-undeca-4,8-dienal) hydrazone
|
|
Quantity
|
42 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
2,2-dimethyl-11-isopropyl-11-amino-undeca-4,8-dienal semicarbazone
|
|
Quantity
|
26.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C=NNC(=O)N)(CC=CCCC=CCC(N)C(C)C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C=O)(CCCCCCCCC(N)C(C)C)C.C(C1=CC=CC=C1)N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)C(CCCCCCCCC(CN)(C)C)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
